molecular formula C21H22N2 B14733877 Quinoline, 4-(p-diethylaminostyryl)- CAS No. 5397-61-5

Quinoline, 4-(p-diethylaminostyryl)-

Cat. No.: B14733877
CAS No.: 5397-61-5
M. Wt: 302.4 g/mol
InChI Key: RHVPFAMWEKAIHJ-FMIVXFBMSA-N
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Description

Quinoline, 4-(p-diethylaminostyryl)-, is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline core substituted with a p-diethylaminostyryl group. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 4-(p-diethylaminostyryl)-, typically involves the condensation of 4-diethylaminobenzaldehyde with 2-methylquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a series of purification steps including recrystallization and chromatography .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and clay catalysts has been reported to enhance the efficiency and yield of quinoline synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(p-diethylaminostyryl)-, undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, each exhibiting distinct chemical and biological properties .

Scientific Research Applications

Quinoline, 4-(p-diethylaminostyryl)-, has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 4-(p-diethylaminostyryl)-, involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can bind to cellular receptors and interfere with signal transduction pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Quinoline, 4-(p-diethylaminostyryl)-, can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Ciprofloxacin: A widely used antibiotic.

    Primaquine: Another antimalarial agent.

    Bedaquiline: Used in the treatment of tuberculosis.

What sets quinoline, 4-(p-diethylaminostyryl)-, apart is its unique structural modification with the p-diethylaminostyryl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5397-61-5

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C21H22N2/c1-3-23(4-2)19-13-10-17(11-14-19)9-12-18-15-16-22-21-8-6-5-7-20(18)21/h5-16H,3-4H2,1-2H3/b12-9+

InChI Key

RHVPFAMWEKAIHJ-FMIVXFBMSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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